molecular formula C21H27N5O4 B11613268 6-imino-N,7-bis(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N,7-bis(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11613268
M. Wt: 413.5 g/mol
InChI Key: JALCKZOMVAWPGT-UHFFFAOYSA-N
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Description

6-imino-N,7-bis(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N,7-bis(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and various reagents to form the tricyclic core. The reaction conditions may involve:

    Condensation reactions: Using aldehydes and amines under acidic or basic conditions.

    Cyclization reactions: Employing catalysts to form the tricyclic structure.

    Functional group modifications: Introducing methoxypropyl and methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch processing: For small-scale synthesis, where precise control of reaction conditions is necessary.

    Continuous flow synthesis: For large-scale production, offering better efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-imino-N,7-bis(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halides or other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups such as halides or alkyl groups.

Scientific Research Applications

6-imino-N,7-bis(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and reactivity.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-imino-N,7-bis(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-N,7-bis(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical reactivity and potential biological activity. Its methoxypropyl and methyl groups, along with the tricyclic core, differentiate it from other similar compounds.

Properties

Molecular Formula

C21H27N5O4

Molecular Weight

413.5 g/mol

IUPAC Name

6-imino-N,7-bis(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H27N5O4/c1-14-6-7-17-24-19-16(21(28)26(17)13-14)12-15(20(27)23-8-4-10-29-2)18(22)25(19)9-5-11-30-3/h6-7,12-13,22H,4-5,8-11H2,1-3H3,(H,23,27)

InChI Key

JALCKZOMVAWPGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCCCOC)C=C1

Origin of Product

United States

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